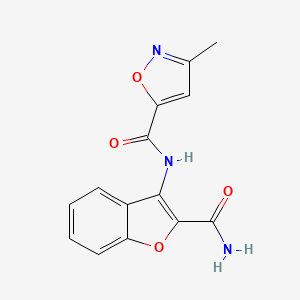![molecular formula C19H18FN3O2 B2393190 (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone CAS No. 2034421-28-6](/img/structure/B2393190.png)
(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Synthesis Analysis
The synthesis of imidazole-containing compounds has been reported in the literature . For example, Hsieh et al. synthesized (E)-1-(1-allyl-1H-benzo[d]imidazol-2-yl)-3-(4-substituted phenyl) prop-2-en-1-one and evaluated its anticancer activity against different cell lines .Molecular Structure Analysis
The molecular structure of imidazole-containing compounds can be confirmed by IR, 1H, and 13C-NMR, MS spectra, and HRMS spectral data .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The benzoylated products were synthesized by the benzoylation of substituted phenols under low temperature .Physical And Chemical Properties Analysis
The physical and chemical properties of imidazole-containing compounds can be analyzed using various spectroscopic techniques .Scientific Research Applications
Therapeutic Potential
Imidazole, a core component of this compound, is known for its broad range of chemical and biological properties . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Antiproliferative Activity
A series of new compounds similar to the one were synthesized and evaluated for their antiproliferative activity on selected human cancer cell lines such as prostate (DU-145), lung (A549), and cervical (HeLa) .
Metal-Organic Frameworks (MOFs)
The compound has been used in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are of great interest due to their crystallinity, structural versatility, and controlled porosity . The TIBM-Cu MOF showed excellent CO2 adsorption capacity at 1 bar and 298 K .
CO2 Capture
Due to the high porosity (0.3–1.5 nm), TIBM-Cu MOF showed a considerable CO2/N2 selectivity (53) compared to TIBM-Al (35) and TIBM-Cr (10) . This makes it a potential candidate for carbon dioxide separation by selective adsorption, a rapidly increasing research area because of its importance in energy and environment-related applications .
Antihypertensive and Antihelmentics
Benzimidazoles, which are part of the compound, are important therapeutic agents in pharmaceutical chemistry where they exhibit various biological properties such as antihypertensive (candesartan, talemisartan), and antihelmentics (albendazole, mebendazole) .
Pharmacological Blocking
The compound has been used in successful pharmacological blocking of AQ signal reception at the level of PqsR. This leads to a reduced transcription of the pqsA-lux genes and ultimately reduction in the luminescence readout .
Mechanism of Action
Future Directions
The discovery of novel 3-(1H-benzo[d]imidazole-2-yl)-1H-pyrazol-4-amine Syk inhibitors led to the identification of a highly potent Syk inhibitor that exhibited excellent inhibitory activity on Syk enzyme and showed potency against several other kinases . These findings suggest that these compounds are promising new Syk inhibitors for treating blood cancers .
properties
IUPAC Name |
[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2/c1-25-18-7-6-13(10-15(18)20)19(24)22-9-8-14(11-22)23-12-21-16-4-2-3-5-17(16)23/h2-7,10,12,14H,8-9,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHFLJZKBDJYPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(C2)N3C=NC4=CC=CC=C43)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


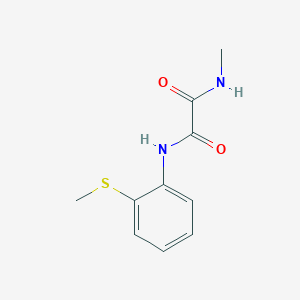

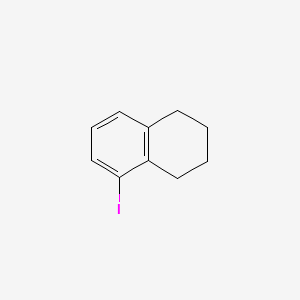
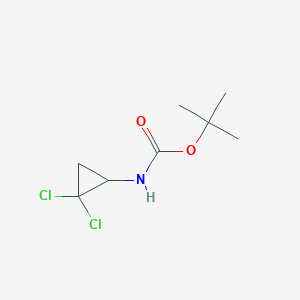
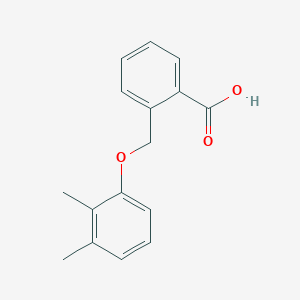
![5-(4-Benzhydrylpiperazin-1-yl)-7-chloro-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2393115.png)
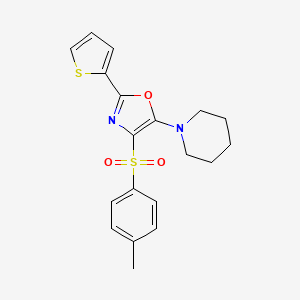
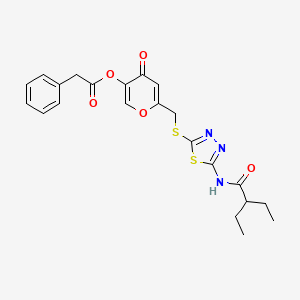
![N-(3-chlorophenyl)-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2393118.png)
![N-(4-methoxyphenyl)-2-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2393123.png)


